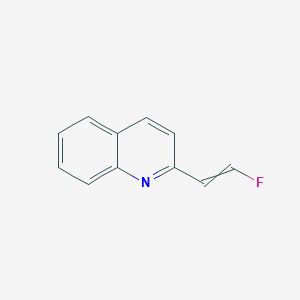

2-(2-Fluoroethenyl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

651025-11-5 |

|---|---|

Molecular Formula |

C11H8FN |

Molecular Weight |

173.19 g/mol |

IUPAC Name |

2-(2-fluoroethenyl)quinoline |

InChI |

InChI=1S/C11H8FN/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-8H |

InChI Key |

UUEJBKDXSSJCMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CF |

Origin of Product |

United States |

The Enduring Significance of the Quinoline Heterocyclic System in Chemical Research

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern chemical science. nih.govnih.gov Its prevalence in a vast array of natural products, most notably the cinchona alkaloids like quinine, underscores its evolutionary selection as a biologically relevant framework. iipseries.orgresearchgate.net This natural precedent has inspired chemists to explore the quinoline core, leading to its establishment as a "privileged scaffold" in medicinal chemistry. This designation reflects the ability of the quinoline nucleus to serve as a versatile template for the development of therapeutic agents targeting a wide spectrum of diseases. nih.gov

The chemical properties of quinoline, characterized by its weak basicity and ability to undergo both electrophilic and nucleophilic substitution reactions, contribute to its synthetic tractability. nih.gov The electron-withdrawing nature of the nitrogen atom renders the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions, while electrophilic substitution typically occurs on the benzene ring. researchgate.net This predictable reactivity allows for the regioselective introduction of various substituents, enabling the fine-tuning of the molecule's steric and electronic properties.

The impact of the quinoline system is evident in the numerous clinically approved drugs that feature this core structure. Beyond its iconic role in antimalarial drugs such as chloroquine (B1663885) and mefloquine, the quinoline motif is integral to compounds with anticancer, antibacterial, antiviral, and anti-inflammatory activities. nih.govnih.gov

The Strategic Importance of Fluoroethenyl Moieties in Contemporary Organic Chemistry

The introduction of fluorine into organic molecules has become a powerful strategy in modern drug design and materials science. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological characteristics of a compound. While much attention has been given to trifluoromethyl and other fluoroalkyl groups, the fluoroethenyl moiety (–CH=CHF) offers its own distinct set of advantages.

The fluoroethenyl group can serve as a bioisostere for other chemical groups, a concept central to medicinal chemistry where one group can be replaced by another with similar physical or chemical properties to produce broadly similar biological effects. wikipedia.org For instance, the vinyl fluoride (B91410) moiety can act as a more stable surrogate for an enol or a peptide bond, offering resistance to metabolic degradation while maintaining key electronic and steric interactions with biological targets. The concept of bioisosterism is a cornerstone of rational drug design, aiming to enhance a compound's activity, selectivity, or pharmacokinetic profile. drugdesign.org

The Interdisciplinary Rationale for Investigating 2 2 Fluoroethenyl Quinoline

Strategies for Constructing the Quinoline Nucleus with Fluoroethenyl Functionality

These methods, often referred to as de novo syntheses, construct the quinoline ring from non-quinoline starting materials. The key challenge lies in the design and synthesis of precursors that contain the requisite fluoroethenyl moiety or a group that can be readily converted into it.

Classic quinoline syntheses can be adapted to produce this compound by using appropriately substituted starting materials. For instance, the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, could theoretically be employed. This would require a reactant such as 4-fluoro-3-oxobutanal or a derivative thereof to react with 2-aminobenzaldehyde.

Another potential route is the Combes quinoline synthesis, which condenses an aniline (B41778) with a β-diketone under acidic conditions. iipseries.org To obtain the target molecule, one would need to employ a custom-synthesized, fluorinated β-diketone like 1-fluoro-2,4-pentanedione with aniline. The subsequent acid-catalyzed cyclization and dehydration would forge the quinoline ring system. iipseries.org

A general overview of these potential de novo cyclization strategies is presented below.

| Named Reaction | General Reactants | Potential Adaptation for Target Compound |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | 2-Aminobenzaldehyde + 4-Fluoro-3-oxobutanal derivative |

| Combes Synthesis | Arylamine + β-Diketone | Aniline + 1-Fluoro-2,4-pentanedione |

| Doebner-Miller Reaction | Arylamine + α,β-Unsaturated carbonyl compound | Aniline + 4-Fluorobut-3-en-2-one |

| Skraup Synthesis | Arylamine + Glycerol (B35011) + Oxidizing Agent | Adaptation is complex; requires a glycerol surrogate containing a fluoroethenyl group. iipseries.org |

This table represents theoretical adaptations of classical methods, as specific examples for this exact target compound are not prevalent in the literature.

Annulation reactions, particularly [4+2] cycloadditions, provide a powerful means of constructing the quinoline core. researchgate.netnih.gov A plausible strategy involves the reaction of an ortho-substituted aniline, acting as the four-atom component, with a two-atom partner that carries the fluoroethenyl group. For example, a 2-vinylaniline (B1311222) derivative could undergo a domino reaction involving a difluorocarbene precursor, which generates an isocyanide in situ. The subsequent α-addition of the isocyanide by the neighboring alkenyl group constructs the quinoline ring. researchgate.net

Electrochemical methods have also emerged for promoting annulation cascades to form functionalized quinolines, highlighting the diverse conditions that can be applied to forge these heterocyclic systems. nih.gov While specific applications leading to this compound are not detailed, the modularity of these reactions suggests their potential applicability by selecting the appropriate fluorinated starting materials. nih.govrsc.org

Post-Synthetic Functionalization of Quinoline Rings for Fluoroethenyl Incorporation

This approach begins with a readily available quinoline derivative and introduces the 2-(2-fluoroethenyl) group through one or more subsequent chemical transformations. This is often a more practical and convergent strategy.

Direct C-H activation is a highly sought-after strategy in modern organic synthesis as it avoids the need for pre-functionalized substrates. nih.govnih.gov The C-H bonds of quinoline are not equally reactive; the C2 position is generally the most electrophilic and susceptible to nucleophilic attack, while being a target for certain metal-catalyzed C-H functionalization reactions. nih.govacs.org

Transition-metal catalysis, particularly with palladium, has been used for the direct C-H alkenylation of quinoline N-oxides. nih.gov A potential, albeit indirect, route to the target compound would involve the direct C-H ethenylation of quinoline N-oxide at the C2 position, followed by deoxygenation of the N-oxide and a subsequent fluorination step on the ethenyl side chain. The direct C-H functionalization of quinoline itself for C2-alkenylation is challenging but can be achieved under specific catalytic conditions. nih.govorganic-chemistry.org

A robust and widely used method for functionalizing the quinoline C2 position is through a halogenated intermediate, typically 2-bromoquinoline (B184079) or 2-chloroquinoline. researchgate.net The halogen atom serves as a synthetic handle for introducing new groups.

Halogen-Metal Exchange: This two-step process involves first converting the C-X bond to a C-Metal bond, followed by reaction with an electrophile. The treatment of 2-bromoquinoline with a strong organolithium reagent like n-butyllithium (BuLi) at low temperatures (e.g., -78 °C) generates the highly reactive 2-quinolyllithium intermediate via a halogen-lithium exchange. researchgate.netwikipedia.org This nucleophilic species can then be reacted with a suitable fluoroethenyl electrophile, such as 1-bromo-2-fluoroethene, to forge the desired C-C bond.

| Step | Description | Typical Reagents | Reference |

| 1. Lithiation | Halogen-lithium exchange to form a nucleophilic quinoline. | 2-Bromoquinoline, n-Butyllithium (BuLi) in THF at -78 °C | researchgate.net |

| 2. Electrophilic Trap | Reaction with a fluoroethenyl electrophile. | 1-Bromo-2-fluoroethene or similar | --- |

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern C-C bond formation. In this context, 2-bromoquinoline can be coupled with a variety of organometallic reagents containing the fluoroethenyl moiety. Examples of potential coupling partners include:

(2-Fluoroethenyl)boronic acid or its esters (Suzuki Coupling)

(2-Fluoroethenyl)tributylstannane (Stille Coupling)

Fluoroethene gas itself under Heck coupling conditions, although control of regioselectivity and competing side reactions can be challenging.

These coupling reactions offer high functional group tolerance and are generally very reliable for constructing C(sp²)-C(sp²) bonds.

Olefination reactions provide a direct method for forming carbon-carbon double bonds and are well-suited for installing the fluoroethenyl group onto a quinoline scaffold. This strategy typically begins with a quinoline-2-carboxaldehyde precursor, which is commercially available or easily prepared by oxidation of 2-methylquinoline (B7769805).

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The Wittig reaction would utilize a fluorinated ylide, such as (fluoromethylene)triphenylphosphorane, generated from the corresponding phosphonium (B103445) salt. The HWE reaction, a popular alternative, employs a phosphonate (B1237965) carbanion, such as the anion of diethyl (fluoromethyl)phosphonate. The HWE reaction often provides better control over the geometry of the resulting alkene and uses reagents that are easier to handle.

Julia-Kocienski Olefination: This powerful olefination method has been specifically highlighted for its utility in synthesizing fluorovinyl compounds. nih.gov The reaction involves the condensation of an aldehyde (quinoline-2-carboxaldehyde) with a fluorinated sulfone reagent, such as 1-fluoro-1-(phenylsulfonyl)ethane derivatives, in the presence of a base. This method is known for its operational simplicity and often provides good stereoselectivity. nih.gov

| Olefination Method | Quinoline Precursor | Fluorinated Reagent | Key Features |

| Wittig Reaction | Quinoline-2-carboxaldehyde | (Fluoromethyl)triphenylphosphonium halide | Classic method, ylide stability can be an issue. |

| HWE Reaction | Quinoline-2-carboxaldehyde | Diethyl (fluoromethyl)phosphonate | Often gives E-alkene selectivity, easy reagent removal. |

| Julia-Kocienski | Quinoline-2-carboxaldehyde | Fluorinated aryl/heteroaryl sulfones | Versatile platform for fluoroalkene synthesis. nih.gov |

Stereochemical Control in this compound Synthesis

Achieving stereochemical precision is a paramount challenge in modern organic synthesis. For this compound, this control manifests in two key areas: the potential for chirality in derivatives and the geometric configuration of the fluoroethenyl double bond.

Enantioselective and Diastereoselective Synthetic Routes

While this compound itself is achiral, the synthesis of chiral derivatives or precursors is a critical consideration for drug discovery. Enantioselective methods for the synthesis of functionalized quinolines, although not directly reported for this specific target, provide a blueprint for potential strategies.

One plausible approach involves the asymmetric synthesis of a chiral precursor that can be later converted to the fluoroethenyl group. For instance, an enantioselective aldol (B89426) reaction between 2-quinolinecarboxaldehyde (B31650) and a fluorinated nucleophile, catalyzed by a chiral organocatalyst like a proline derivative, could yield a chiral β-hydroxy-α-fluoro intermediate. Subsequent stereospecific elimination would then furnish the target compound.

Alternatively, diastereoselective routes could be employed in the context of a pre-existing chiral center on the quinoline nucleus. For example, the reaction of a chiral 2-substituted quinoline with a fluoroethenylating agent could proceed with facial selectivity, guided by the steric and electronic nature of the existing chiral auxiliary. Microwave-assisted three-component reactions have been shown to produce highly diastereoselective hexahydroquinoline-2,5-diones, demonstrating that stereocontrol in quinoline synthesis is achievable. nih.gov While no specific examples for this compound exist, these precedents suggest that high levels of diastereoselectivity could be attainable.

Geometric Isomer Control (E/Z Isomerism) of the Fluoroethenyl Moiety

The geometry of the carbon-carbon double bond in the fluoroethenyl substituent is critical, as (E) and (Z)-isomers can exhibit vastly different biological activities and physical properties. acs.orgorganic-chemistry.org Control over this E/Z isomerism is therefore a key synthetic objective.

Established olefination reactions provide a basis for predicting and controlling the geometric outcome. For example, a Wittig-type reaction between 2-quinolinecarboxaldehyde and a fluorinated ylide, such as (fluoromethyl)triphenylphosphonium halide, can be tuned to favor either the (Z) or (E) isomer. The use of non-stabilized ylides under salt-free conditions typically favors the (Z)-alkene, whereas stabilized ylides or the Schlosser modification tend to yield the (E)-alkene.

Another powerful strategy for achieving high geometric selectivity is transition metal-catalyzed cross-coupling. For instance, a stereospecific Suzuki or Stille coupling between a 2-haloquinoline and a stereodefined (E)- or (Z)-fluoroethenylboronic acid (or organostannane) would transfer the geometry of the vinyl partner to the final product with high fidelity. Such methods are well-established for the synthesis of other vinyl azaarenes and would be directly applicable here. Research on the synthesis of (E)-2-styrylquinolines often reports the exclusive formation of the trans-isomer, highlighting the high degree of stereocontrol possible with these methods. nih.gov

Table 1: Proposed Methods for Geometric Isomer Control (Please note: This table contains hypothetical data for illustrative purposes, as specific literature for this compound is not available.)

| Method | Reagents | Probable Major Isomer | Typical E/Z Ratio |

| Wittig Reaction | 2-Quinolinecarboxaldehyde, Ph₃PCHFBr | Z | >95:5 |

| Horner-Wadsworth-Emmons | 2-Quinolinecarboxaldehyde, (EtO)₂P(O)CHFCO₂Et | E | >95:5 |

| Suzuki Coupling | 2-Bromoquinoline, (E)-CH₂=CF-B(pin) | E | >98:2 |

| Stille Coupling | 2-Iodoquinoline, (Z)-CH₂=CF-SnBu₃ | Z | >98:2 |

Catalytic Systems in the Synthesis of this compound Derivatives

Modern catalysis offers the most efficient and versatile pathways for constructing complex molecules like this compound. Transition metal, organocatalytic, and photoredox systems each provide unique advantages for functionalizing the quinoline core and introducing the fluorinated moiety.

Transition Metal Catalysis in Quinoline Functionalization

Transition metal catalysis is the cornerstone of modern cross-coupling and C-H functionalization reactions. nih.gov For the synthesis of this compound, several palladium, copper, or iron-catalyzed methods can be proposed based on analogous transformations.

A Heck-type reaction between a 2-haloquinoline (e.g., 2-bromoquinoline or 2-iodoquinoline) and fluoroethene, while challenging due to the gaseous nature of the alkene, is a conceptually straightforward approach. More practically, cross-coupling reactions using fluoroethenyl-organometallic reagents are highly viable.

A more advanced strategy involves the direct C-H vinylation of quinoline. While direct fluoroethenylation is not documented, iron-catalyzed methods have been successfully used for the synthesis of 2-vinylquinolines from 2-methylquinolines. researchgate.net An iron-catalyzed three-component reaction involving a vinyl azaarene, a fluoroalkyl halide, and a Grignard reagent has also been reported, demonstrating the feasibility of forming C-C bonds with fluorinated groups at the benzylic position of azaarenes. acs.orgnih.govnih.govacs.org This suggests a potential pathway where quinoline could be directly coupled with a suitable fluoroethenyl precursor.

Table 2: Proposed Transition Metal-Catalyzed Syntheses (Please note: This table contains hypothetical data for illustrative purposes, as specific literature for this compound is not available.)

| Catalyst System | Starting Materials | Reaction Type | Potential Yield |

| Pd(PPh₃)₄ / Na₂CO₃ | 2-Bromoquinoline, (E/Z)-Fluoroethenylboronic ester | Suzuki Coupling | 70-90% |

| CuI / Ligand | 2-Iodoquinoline, Fluoroethenylacetylene | Sonogashira/Reduction | 65-85% |

| FeCl₃ / Ligand | Quinoline, Fluoroethenylating Agent | Direct C-H Vinylation | 40-60% |

Organocatalytic Methods for Fluoroethenyl Group Introduction

Organocatalysis, which avoids the use of toxic and expensive metals, offers a green and powerful alternative for asymmetric synthesis. units.it While a direct organocatalytic fluoroethenylation of quinoline is unlikely, multi-step sequences involving organocatalysis are highly plausible.

A key strategy would be the use of enamine or iminium ion catalysis to prepare a functionalized precursor. For example, the enantioselective α-fluorination of an aldehyde can be achieved with high efficiency using a chiral amine catalyst. nih.gov One could envision a sequence starting with the organocatalytic α-fluorination of propanal to generate 2-fluoropropanal. This chiral aldehyde could then participate in a classic quinoline synthesis, such as the Doebner-von Miller reaction with aniline, to construct the quinoline ring system with the fluorinated side-chain precursor already in place. Subsequent transformations would then generate the double bond. Organocatalytic methods using organofluoro nucleophiles are also an expanding field, providing another potential entry to fluorinated building blocks. nih.gov

Photoredox Catalysis in Fluorinated Olefin Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. nih.govyoutube.com This approach is particularly well-suited for fluoroalkylation and fluoroalkenylation reactions. acs.orgacs.org

A proposed photoredox pathway for the synthesis of this compound could involve the reaction of quinoline with a fluoroethenyl radical precursor. For instance, a reagent like a fluoroethenyl sulfone or a fluoroethenyl iodide could, upon interaction with an excited-state photocatalyst, generate a fluoroethenyl radical. This radical could then add to protonated quinoline (the quinolinium ion) in a Minisci-type reaction to afford the desired product after rearomatization. The choice of photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes) and additives would be critical for optimizing the reaction efficiency. Photoredox-catalyzed methods have been successfully used for the addition of fluorinated fragments to unactivated alkenes, demonstrating the general feasibility of such radical-based C-F bond formations. nih.govacs.org

Electrophilic Aromatic Substitution on the Quinoline Core

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. This deactivating effect is more pronounced in the pyridine (B92270) ring (positions 2, 3, and 4) than in the benzene ring (positions 5, 6, 7, and 8). Consequently, electrophilic substitution on the quinoline nucleus predominantly occurs on the carbocyclic ring.

For this compound, the fluoroethenyl substituent at the 2-position further deactivates the heterocyclic ring towards electrophilic attack. Therefore, electrophiles will preferentially react at the 5- and 8-positions of the benzene ring. This is because the intermediate carbocations formed by attack at these positions are more stable, as the aromaticity of the pyridine ring can be preserved in the resonance structures.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Products |

| Nitration | HNO₃/H₂SO₄ | 2-(2-Fluoroethenyl)-5-nitroquinoline and 2-(2-Fluoroethenyl)-8-nitroquinoline |

| Bromination | Br₂/FeBr₃ | 5-Bromo-2-(2-fluoroethenyl)quinoline and 8-Bromo-2-(2-fluoroethenyl)quinoline |

| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-2-(2-fluoroethenyl)quinoline and 8-Acyl-2-(2-fluoroethenyl)quinoline |

Nucleophilic Addition and Substitution Reactions on the Quinoline Ring System

The pyridine ring of quinoline is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. In this compound, the presence of the fluoroethenyl group at the 2-position makes this position a prime target for nucleophilic addition. Strong nucleophiles, such as organolithium reagents or Grignard reagents, can add to the C2 position. Subsequent aromatization, often through oxidation, can lead to 2-substituted quinoline derivatives.

While direct nucleophilic substitution of a hydrogen atom is rare, if a good leaving group is present at the 2- or 4-position, nucleophilic aromatic substitution (SNA) can readily occur. For instance, a related compound, 2-chloroquinoline, readily undergoes substitution with various nucleophiles.

Reactivity Profile of the Fluoroethenyl Substituent

The fluoroethenyl group at the 2-position of the quinoline ring introduces a distinct set of reaction possibilities.

Addition Reactions Across the Fluoroethenyl Double Bond

The double bond of the fluoroethenyl group can undergo addition reactions. Due to the electron-withdrawing nature of the quinoline ring and the fluorine atom, the double bond is electron-deficient and thus susceptible to attack by nucleophiles. The regioselectivity of the addition will be governed by the relative stability of the resulting carbanionic intermediate.

Electrophilic addition to the double bond is also possible, though it may be less favorable due to the deactivating effect of the adjacent quinoline ring and fluorine atom. Under acidic conditions, protonation could occur, leading to a carbocation that can be trapped by a nucleophile.

Cycloaddition Reactions Involving the Fluoroethenyl Moiety

The fluoroethenyl group can participate in cycloaddition reactions. As a dienophile, this compound can react with dienes in [4+2] cycloaddition reactions (Diels-Alder reactions) to form complex polycyclic structures. The electron-withdrawing nature of the quinoline and fluorine substituents enhances the dienophilic character of the double bond.

Furthermore, [2+2] photocycloadditions are also a possibility, where the excited state of the fluoroethenylquinoline reacts with another alkene to form a cyclobutane (B1203170) ring.

Halogen Exchange and Derivatization of the Fluorine Atom

The fluorine atom of the fluoroethenyl group can potentially be replaced through nucleophilic vinylic substitution, although this is generally a challenging transformation. Strong nucleophiles and specific reaction conditions would be required. Alternatively, metal-catalyzed cross-coupling reactions could be employed to replace the fluorine atom. Halogen exchange reactions, for instance, a Finkelstein-type reaction, might be feasible under specific catalytic conditions to replace the fluorine with another halogen. capes.gov.br

Transition Metal-Mediated Transformations of this compound

Transition metal catalysis offers a powerful tool for the functionalization of this compound. The vinylic C-F bond, as well as C-H bonds on the quinoline ring, can be activated and participate in various cross-coupling reactions.

Table 2: Potential Transition Metal-Mediated Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst (Example) | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 2-(2-Aryl-ethenyl)quinoline |

| Heck Coupling | Alkene | Pd(OAc)₂ | 2-(2-Substituted-ethenyl)quinoline |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 2-(2-Alkynyl-ethenyl)quinoline |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand | 2-(2-Amino-ethenyl)quinoline |

These reactions provide versatile pathways to synthesize a wide array of novel quinoline derivatives with potential applications in medicinal chemistry and materials science. The specific conditions for these transformations would require experimental optimization.

Redox Chemistry of this compound

The redox chemistry of this compound offers pathways to a variety of functionalized derivatives. The quinoline ring and the fluoroethenyl group can undergo both oxidation and reduction, often independently, allowing for selective transformations.

The oxidation of this compound can proceed at either the quinoline nucleus or the ethenyl side chain, depending on the oxidizing agent and reaction conditions.

The quinoline ring is generally resistant to oxidation due to its aromatic character. However, under strong oxidizing conditions, the benzene portion of the quinoline system can be cleaved. More commonly, the pyridine ring can be oxidized to an N-oxide. For many quinoline derivatives, enzymatic oxidation represents a green and efficient strategy for site-selective functionalization. researchgate.net For instance, enzyme-mediated oxidation can target the pyridine moiety of the quinoline scaffold. researchgate.net In the case of substituted quinolines, such as tetrahydroquinolines, oxidizing agents like manganese dioxide (MnO₂) have proven effective in aromatizing the heterocyclic ring to the corresponding quinoline. nih.gov

The ethenyl group , particularly a fluoroethenyl group, presents a different oxidative profile. While a standard carbon-carbon double bond is susceptible to oxidation by reagents like permanganate (B83412) or osmium tetroxide, the presence of the fluorine atom can influence this reactivity. In analogous compounds like vinyl fluoride (B91410), oxidation can be initiated by radical species. For example, the reaction with hydroxyl radicals, relevant in atmospheric chemistry, proceeds via addition to the double bond to form hydroxylated adducts. acs.orgacs.org A likely metabolic oxidation pathway for vinyl fluoride involves cytochrome P450, which forms fluoroethylene oxide. This epoxide can then rearrange to 2-fluoroacetaldehyde, which is further oxidized to fluoroacetic acid. jmcprl.net It is plausible that the fluoroethenyl group in this compound could undergo similar transformations.

| Oxidizing Agent/System | Target Moiety | Potential Products |

| Strong Oxidants (e.g., KMnO₄, O₃) | Ethenyl group | Cleavage to form quinoline-2-carboxylic acid or related derivatives. |

| Peroxy Acids (e.g., m-CPBA) | Quinoline Nitrogen | This compound N-oxide. |

| Cytochrome P450 (metabolic) | Fluoroethenyl group | 2-(2-Fluoro-2-hydroxyethyl)quinoline, 2-(fluoroacetyl)quinoline. jmcprl.net |

| Manganese Dioxide (MnO₂) | Tetrahydroquinoline precursor | This compound (from the corresponding tetrahydroquinoline). nih.gov |

The reduction of this compound can also be directed towards either the quinoline ring system or the fluoroethenyl substituent.

The quinoline ring can be reduced to either 1,2,3,4-tetrahydroquinoline (B108954) or, under more forcing conditions, to decahydroquinoline. Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions (temperature, pressure) can influence the extent of reduction.

The fluoroethenyl moiety can undergo reduction through two primary pathways: hydrogenation of the double bond to form an ethyl group, or hydrodefluorination, which involves the cleavage of the carbon-fluorine bond. acs.org For vinyl fluoride, catalytic reduction over rhodium in the presence of H₂ gas primarily leads to hydrogenation. acs.org However, in an aqueous environment, the same catalyst favors hydrodefluorination. acs.orgresearchgate.net This suggests that by carefully selecting the reaction medium, one could potentially achieve either selective saturation of the double bond or its defluorination.

| Reducing Agent/System | Target Moiety | Potential Products |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | Quinoline ring and/or Ethenyl group | 2-Ethyl-1,2,3,4-tetrahydroquinoline, 2-(2-fluoroethyl)quinoline, 2-ethylquinoline. |

| Rhodium Catalyst in H₂ gas | Fluoroethenyl group | Primarily 2-(2-fluoroethyl)quinoline (by analogy to vinyl fluoride). acs.org |

| Rhodium Catalyst in Water | Fluoroethenyl group | Primarily 2-vinylquinoline (B1294476) (by analogy to vinyl fluoride). acs.orgresearchgate.net |

| Metal Hydrides (e.g., NaBH₄, LiAlH₄) | Ethenyl group (if activated) | Potentially 2-(2-fluoroethyl)quinoline, though less common for unactivated alkenes. |

Spectroscopic Data for this compound Not Found in Publicly Available Resources

Comprehensive searches for experimental and calculated spectroscopic data for the chemical compound This compound have yielded no specific results. Detailed information regarding its advanced spectroscopic characterization and structural elucidation, as requested, is not available in the public domain through the conducted searches.

The investigation aimed to gather data for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton Nuclear Magnetic Resonance)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

2D NMR (Two-Dimensional Nuclear Magnetic Resonance), including COSY, HSQC, HMBC, and NOESY

Vibrational Spectroscopy:

FTIR (Fourier Transform Infrared) Spectroscopy

Despite employing various targeted search queries, no research articles, spectroscopic databases, or other scientific literature containing the specific NMR or FTIR data for this compound could be located. The search results did provide information on a variety of other substituted quinoline derivatives, but per the user's strict instructions to focus solely on the specified compound, this information has been excluded.

Therefore, the generation of the requested article, "Advanced Spectroscopic Characterization and Structural Elucidation of this compound," with the specified detailed outline and data tables, is not possible at this time due to the absence of the necessary foundational data.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Fluoroethenyl Quinoline

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a sample, offering insights into its chemical structure and composition. For 2-(2-Fluoroethenyl)quinoline, the Raman spectrum is expected to be characterized by a series of distinct bands corresponding to the vibrational modes of the quinoline (B57606) ring system and the fluoroethenyl substituent.

The analysis of Raman spectra of quinoline and its derivatives, often supported by Density Functional Theory (DFT) calculations, allows for the unambiguous assignment of the main vibrational bands. researchgate.netresearchgate.net The quinoline ring itself gives rise to a set of characteristic vibrations. These include ring stretching modes, in-plane and out-of-plane bending of C-H bonds, and ring breathing modes. For instance, studies on various quinoline derivatives have identified characteristic ring breathing modes in the regions of 711 cm⁻¹, 863 cm⁻¹, and 1010 cm⁻¹. researchgate.net

The introduction of the 2-(2-fluoroethenyl) group is expected to produce additional characteristic Raman signals. The C=C stretching vibration of the ethenyl group will likely appear in the 1620-1680 cm⁻¹ region, with its exact position influenced by the fluorine substituent and conjugation with the quinoline ring. The C-F stretching vibration is anticipated to be observed in the 1000-1400 cm⁻¹ range, a region that can also contain quinoline ring vibrations, potentially leading to some overlapping signals. The presence of the fluoroethenyl group may also perturb the vibrational modes of the quinoline ring, leading to shifts in their characteristic frequencies compared to unsubstituted quinoline. researchgate.netnih.gov

Table 1: Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Quinoline Ring Breathing | ~700-1020 |

| C-F Stretch | ~1000-1400 |

| Quinoline Ring C=C/C=N Stretching | ~1350-1620 |

| Ethenyl C=C Stretch | ~1620-1680 |

Note: The values in this table are predictive and based on spectroscopic data from related quinoline derivatives. researchgate.netresearchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The ability to obtain the exact mass with high precision is a critical step in confirming the identity of a newly synthesized or isolated compound. For other fluorinated quinoline analogs, HRMS has been successfully used to confirm their structures. nih.gov The exact mass of this compound can be calculated from its chemical formula, C₁₁H₈FN.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and is invaluable for structural confirmation. The fragmentation of quinoline and its derivatives has been studied extensively. mcmaster.canih.govcdnsciencepub.com Upon electron impact ionization, the quinoline ring is known to be relatively stable. A common fragmentation pathway for quinoline itself is the loss of a molecule of hydrogen cyanide (HCN), resulting in a C₈H₆˙⁺ fragment ion. rsc.org

For this compound, the molecular ion peak [M]⁺ is expected to be prominent. The fragmentation is likely to be initiated by the loss of the fluoroethenyl substituent or by fragmentation within this group. Key expected fragmentation pathways include:

Loss of a fluorine atom: [M - F]⁺

Loss of a fluoroethene molecule: [M - C₂H₂F]⁺

Loss of HF: [M - HF]⁺

Fragmentation of the quinoline ring: Similar to quinoline, loss of HCN from the main fragments could also be observed. nih.gov

The analysis of these fragment ions allows for the confirmation of the presence of both the quinoline core and the fluoroethenyl substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by π→π* and n→π* transitions associated with the aromatic quinoline system and the conjugated ethenyl group.

The UV-Vis spectrum of quinoline itself exhibits two main absorption bands. scielo.brresearchgate.net The introduction of substituents on the quinoline ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. For instance, studies on substituted quinolines have shown that the position and intensity of the absorption bands are sensitive to the nature and position of the substituent. researchgate.netacs.org

For this compound, the extended conjugation provided by the ethenyl group at the 2-position is expected to cause a bathochromic shift of the π→π* transitions compared to unsubstituted quinoline. The presence of the fluorine atom may also have a modest influence on the absorption spectrum. The spectrum will likely display characteristic bands related to the electronic transitions within the entire conjugated system. In different solvents, solvatochromic effects might be observed, where the polarity of the solvent can influence the position of the absorption maxima. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) |

|---|---|

| n→π* | ~340-360 |

Note: These values are estimations based on data for quinoline and its substituted derivatives. scielo.brresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

While specific X-ray crystallographic data for this compound is not available in the searched literature, studies on other quinoline derivatives have provided valuable insights into their solid-state structures. researchgate.netresearchgate.net For instance, the planarity of the quinoline ring system is a common feature. The crystal structure of this compound would reveal the orientation of the fluoroethenyl group relative to the quinoline ring. Intermolecular interactions such as π-π stacking between the aromatic rings and potential C-H···F or C-H···N hydrogen bonds would also be elucidated, which are crucial for understanding the supramolecular assembly of the compound in the solid state. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinoline |

| 4,7-dichloroquinoline |

| Quinolin-8-ol |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate |

| Quinoline-7-carboxaldehyde |

| Phenylacetylene |

| Pentalene |

Theoretical and Computational Chemistry Studies of 2 2 Fluoroethenyl Quinoline

Electronic Structure and Molecular Geometry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For a molecule like 2-(2-Fluoroethenyl)quinoline, DFT calculations would be employed to predict its optimized geometry, bond lengths, bond angles, and dihedral angles.

A typical DFT study would involve selecting a suitable functional and basis set. For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice that has been shown to provide reliable results for many organic systems. The calculations would likely reveal that the quinoline (B57606) ring remains largely planar, while the orientation of the fluoroethenyl substituent would be a key conformational variable. The presence of the electronegative fluorine atom would be expected to induce localized changes in the electron density distribution.

Table 1: Predicted Geometrical Parameters for a Quinoline Derivative from DFT Calculations

| Parameter | Predicted Value |

| C-C bond lengths (aromatic) | ~1.37 - 1.42 Å |

| C-N bond lengths (aromatic) | ~1.33 - 1.37 Å |

| C=C bond length (ethenyl) | ~1.34 Å |

| C-F bond length | ~1.35 Å |

| C-C-C bond angles (in ring) | ~118° - 122° |

| C-N-C bond angle (in ring) | ~117° |

| Dihedral angle (quinoline-ethenyl) | Variable, near planar |

Note: These are representative values based on general DFT calculations of similar organic molecules and are not specific experimental data for this compound.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides deep insights into the chemical reactivity and electronic properties of a molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting a molecule's reactivity.

For this compound, the HOMO would likely be distributed across the electron-rich regions of the quinoline ring and the ethenyl double bond. The LUMO, on the other hand, would be expected to have significant contributions from the electron-deficient parts of the pyridine (B92270) ring and the carbon atoms of the ethenyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The introduction of the fluoroethenyl group would be expected to modulate the HOMO-LUMO gap compared to unsubstituted quinoline.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Molecular Orbital | Expected Localization | Role in Reactivity |

| HOMO | Quinoline ring (particularly the benzene (B151609) part), C=C bond | Electron donation, susceptibility to electrophilic attack |

| LUMO | Pyridine ring, C=C bond, C-F bond | Electron acceptance, susceptibility to nucleophilic attack |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within the molecule can be visualized through charge distribution analysis and electrostatic potential (ESP) maps. The electronegative nitrogen atom in the quinoline ring and the fluorine atom in the substituent will draw electron density towards them, creating regions of negative electrostatic potential. Conversely, the hydrogen atoms and certain carbon atoms will exhibit positive electrostatic potential.

An ESP map of this compound would likely show a region of high negative potential around the nitrogen atom, making it a likely site for protonation or coordination to metal ions. The fluorine atom would also be a site of negative potential. Regions of positive potential would indicate sites susceptible to nucleophilic attack. This detailed mapping is invaluable for understanding intermolecular interactions and predicting the molecule's behavior in different chemical environments.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure. For this compound, theoretical calculations could predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). The calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions would likely correspond to π-π* transitions within the quinoline system and the conjugated ethenyl group.

Similarly, the vibrational frequencies in the IR spectrum can be calculated using DFT. By comparing the calculated frequencies with experimental IR data, one can identify characteristic vibrational modes of the molecule, such as C-H stretching, C=C and C=N stretching of the aromatic rings, and the C-F stretching of the substituent.

Finally, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can also be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts would be instrumental in the structural elucidation of the compound by comparing them with experimentally obtained NMR spectra.

Computational NMR Chemical Shift Predictions

Computational quantum mechanics is a powerful tool for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural elucidation of molecules like this compound. Density Functional Theory (DFT) is a common method for these predictions. researchgate.net For fluorinated organic molecules, specialized approaches are often necessary to achieve high accuracy, particularly for the ¹⁹F nucleus which has a wide chemical shift range and is highly sensitive to its electronic environment. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is frequently employed in the calculation of NMR shielding tensors. Theoretical chemical shifts for this compound can be determined by calculating the isotropic magnetic shielding constants (σ) for each nucleus and referencing them to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. researchgate.net The predicted chemical shifts are sensitive to the choice of the DFT functional and basis set. For instance, methods like ωB97XD with a basis set such as aug-cc-pvdz have shown good performance for predicting ¹⁹F NMR chemical shifts with a root mean square error of approximately 3.57 ppm. rsc.org For ¹H and ¹³C chemical shifts in quinoline derivatives, the Hartree-Fock (HF) method with a 6-31++G(d,p) basis set has also been utilized.

The chemical shifts for the vinyl protons and carbons are particularly diagnostic. The fluorine substitution on the ethenyl group is expected to induce significant shifts in the signals of the adjacent protons and carbons due to its strong electron-withdrawing nature. The coupling constants between fluorine and the vicinal protons (³JHF) are also a key feature that can be predicted computationally.

Below is a hypothetical data table illustrating the kind of results obtained from such computational studies for the (E)-isomer of this compound. The values are for illustrative purposes and represent typical data that would be generated in a computational study.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for (E)-2-(2-Fluoroethenyl)quinoline

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Predicted ¹⁹F δ (ppm) | Predicted J-Coupling (Hz) |

| Hα | 7.25 | - | - | ³JHH = 14.5, ²JHF = 85.0 |

| Hβ | 8.10 | - | - | ³JHH = 14.5, ³JHF = 12.0 |

| Cα | 108.9 | 108.9 | - | ¹JCF = 280.0 |

| Cβ | 145.2 | 145.2 | - | - |

| F | - | - | -115.4 | - |

Note: The data in this table is illustrative and intended to represent typical computational predictions.

Simulated Vibrational (IR, Raman) Spectra Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly DFT, are highly effective in simulating these spectra. The calculation of vibrational frequencies and intensities for this compound would involve an initial geometry optimization of the molecule, followed by a frequency calculation at the same level of theory. nih.gov The B3LYP functional combined with a basis set like 6-311++G(d,p) is a commonly used approach for such calculations on quinoline derivatives. nih.gov

The simulated spectra can be used to assign the vibrational modes observed in experimental spectra. For this compound, key vibrational modes would include the C-F stretching frequency, the C=C stretching of the ethenyl group, and the characteristic modes of the quinoline ring. The C-F stretch is typically found in the 1000-1400 cm⁻¹ region. The C=C stretching vibration would be expected around 1640-1680 cm⁻¹. The quinoline ring exhibits a series of complex vibrations, including C-H stretching, C-C and C-N stretching, and in-plane and out-of-plane bending modes. scispace.com

A potential energy distribution (PED) analysis can be performed to provide a detailed assignment of the calculated vibrational modes. nih.gov It is common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for key modes of (E)-2-(2-Fluoroethenyl)quinoline

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-F) | 1250 | C-F stretching |

| ν(C=C) | 1655 | Ethenyl C=C stretching |

| ν(C-H) | 3050-3100 | Aromatic and vinylic C-H stretching |

| Ring Modes | 1400-1600 | Quinoline ring C-C and C-N stretching |

| δ(C-H) | 800-950 | Out-of-plane C-H bending |

Note: The data in this table is illustrative and intended to represent typical computational predictions.

Theoretical UV-Vis Absorption Spectra and Electronic Excitation Energies

Theoretical calculations can predict the electronic absorption spectra (UV-Vis) of molecules, providing insights into their electronic structure and transitions. Time-dependent DFT (TD-DFT) is the most common method for this purpose. researchgate.net The calculations provide the vertical excitation energies, corresponding oscillator strengths, and the nature of the electronic transitions (e.g., π→π, n→π).

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the extended conjugated system of the quinoline ring and the fluoroethenyl substituent. Quinoline itself shows absorption bands in the UV region, and the addition of the conjugated fluoroethenyl group is likely to cause a bathochromic (red) shift of these bands. researchgate.net The solvent environment can also influence the absorption maxima, a phenomenon known as solvatochromism, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key orbitals involved in the main electronic transitions. The energy difference between the HOMO and LUMO provides a first approximation of the electronic excitation energy.

Table 3: Illustrative Predicted UV-Vis Absorption Data for (E)-2-(2-Fluoroethenyl)quinoline in Ethanol

| Excitation | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 325 | 0.45 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 280 | 0.20 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 265 | 0.15 | HOMO → LUMO+1 (π→π*) |

Note: The data in this table is illustrative and intended to represent typical computational predictions.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to map out the potential energy surface. This involves identifying the structures of reactants, intermediates, transition states, and products.

A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the activated complex. The energy barrier for a reaction is the difference in energy between the reactants and the transition state. A key step in transition state analysis is to perform a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a hypothetical reaction such as the hydrodefluorination of this compound, computational analysis could be used to compare different possible pathways, such as those involving radical intermediates or concerted mechanisms. The activation energies calculated for each pathway would indicate the most likely reaction mechanism. nih.gov The inclusion of solvent effects, either implicitly or explicitly, can be important for obtaining accurate energy barriers in solution-phase reactions. nih.gov

Conformational Landscape and Isomeric Stability of this compound

The this compound molecule can exist in different conformations and as geometric isomers. The ethenyl group can exist as either the (E) or (Z) isomer. Furthermore, rotation around the single bond connecting the ethenyl group to the quinoline ring can lead to different conformers.

Computational methods can be used to explore the conformational landscape and determine the relative stabilities of these different isomers and conformers. This is typically done by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers.

For this compound, a key dihedral angle to consider is the one defining the orientation of the ethenyl group with respect to the quinoline ring. The planarity of the molecule can be influenced by steric hindrance between the vinyl protons/fluorine and the hydrogen atom at the 3-position of the quinoline ring.

The relative energies of the (E) and (Z) isomers can also be calculated to determine which is the more stable form. These calculations would typically involve geometry optimization of both isomers followed by a comparison of their electronic energies. The more stable isomer is the one with the lower energy. For many similar vinyl-substituted aromatic compounds, the (E)-isomer is often found to be more stable due to reduced steric interactions.

Mechanistic Investigations of Chemical Processes Involving 2 2 Fluoroethenyl Quinoline

Probing Reaction Pathways via Kinetic Studies

Kinetic studies are instrumental in elucidating the step-by-step mechanism of a reaction, providing insights into rate-determining steps and the influence of various parameters on the reaction rate. While specific kinetic data for the synthesis of 2-(2-fluoroethenyl)quinoline are not extensively documented, analysis of analogous reactions involving the formation of 2-vinylquinolines can offer valuable insights.

A common route to 2-vinylquinolines is the condensation of 2-methylquinolines with aldehydes. nih.gov Kinetic analysis of such reactions, particularly under microwave irradiation, has demonstrated superior reaction kinetics compared to conventional heating methods. nih.gov The rate of these reactions is significantly influenced by the nature of the aldehyde and any substituents on the quinoline (B57606) ring. For instance, electron-withdrawing or electron-donating groups on the aldehyde can affect the electrophilicity of the carbonyl carbon, thereby influencing the rate of the initial nucleophilic attack by the deprotonated 2-methylquinoline (B7769805).

A study on a "declick" reaction, which involves the cleavage of a molecule to release an amine and a thiol, utilized UV/vis spectroscopy to monitor the reaction progress. This kinetic analysis revealed a multi-step process with the formation of an intermediate, underscoring the power of spectroscopic methods in tracking reaction kinetics. rsc.org Similar time-dependent spectroscopic analysis could be applied to the formation of this compound to identify and characterize the kinetics of its formation.

Furthermore, kinetic resolution studies on 2-aryldihydroquinolines have been performed using lithiation, achieving a selectivity factor of approximately 20. nih.gov This highlights the potential for kinetic studies to not only understand reaction mechanisms but also to develop stereoselective syntheses.

| Reaction Type | Key Kinetic Findings | Implications for this compound |

| Olefination of 2-methylquinolines | Microwave irradiation significantly enhances reaction rates. nih.gov | Microwave-assisted synthesis could be an efficient method for producing this compound. |

| "Declick" Reaction | UV/vis spectroscopy revealed a multi-step mechanism with a detectable intermediate. rsc.org | Spectroscopic kinetic studies could elucidate the reaction pathway for the synthesis of this compound. |

| Kinetic Resolution of 2-aryldihydroquinolines | Achieved high selectivity (s~20) using a chiral base. nih.gov | Kinetic studies could guide the development of enantioselective syntheses of related chiral compounds. |

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount to confirming a proposed reaction mechanism. In the synthesis of quinolines and their derivatives, various intermediates have been proposed and, in some cases, isolated or detected spectroscopically.

In the synthesis of quinolines from o-vinylanilines and aldehydes catalyzed by oxidized active carbon, a proposed cascade mechanism involves the initial formation of an imine intermediate. units.itresearchgate.net This is followed by thermal electrocyclization to form a dihydroquinoline intermediate, which is then dehydrogenated to the final quinoline product. units.it

Similarly, a photo-thermo-mechanochemical approach for synthesizing quinolines from sulfoxonium ylides and 2-vinylanilines is suggested to proceed through an iron-carbene intermediate. This intermediate reacts with the 2-vinylaniline (B1311222) to form a secondary amine intermediate, which then undergoes dehydrogenation to an imine before cyclizing and oxidizing to the quinoline. organic-chemistry.org

In the context of synthesizing this compound, a plausible pathway could involve the reaction of a suitable quinoline precursor with a fluorine-containing reagent. The reaction would likely proceed through a series of transient intermediates. For example, in a Wittig-type reaction, a quinoline-2-carboxaldehyde would react with a fluorinated ylide, proceeding through a betaine (B1666868) intermediate before forming the final product.

| Reaction Type | Proposed Intermediates | Method of Identification/Characterization |

| Cascade synthesis from o-vinylanilines | Imine, Dihydroquinoline units.it | Mechanistic proposal based on experimental and computational studies. units.it |

| Photo-thermo-mechanochemical synthesis | Iron-carbene, Secondary amine, Imine organic-chemistry.org | Mechanistic studies suggesting these intermediates. organic-chemistry.org |

| Photochemical cycloaddition of quinolines | Biradical intermediate nih.gov | Mechanistic experiments and computational studies. nih.gov |

Role of Catalysts and Reagents in Guiding Reaction Selectivity

Catalysts and reagents play a pivotal role in directing the outcome of chemical reactions, influencing both the rate and the selectivity. In the synthesis of quinoline derivatives, a wide array of catalysts have been employed to achieve high yields and specific regioselectivity.

For the synthesis of polysubstituted quinolines from aldehydes and 2-vinylanilines, oxidized active carbon (oAC) has been shown to be an effective carbocatalyst. units.it Mechanistic studies suggest that both the acidic and quinoidic groups within the oAC are crucial for the catalytic cycle. units.it Iron(II) phthalocyanine (B1677752) has been utilized as a catalyst in a photo-thermo-mechanochemical synthesis of quinolines, highlighting the potential of metal complexes in these transformations. organic-chemistry.org

In the context of synthesizing 2-vinylquinolines, trifluoromethanesulfonamide (B151150) (TfNH₂) has been employed as a mediator in the olefination of 2-methylquinolines with aldehydes under microwave irradiation. nih.gov This reagent is proposed to facilitate the in situ formation of an aldimine and subsequent elimination to form the vinyl group. nih.gov

The synthesis of fluorinated quinoline analogs has been achieved using polyphosphoric acid as both a solvent and an acidic catalyst in the reaction of 2-fluoroaniline (B146934) with ethyl 2-methylacetoacetate. nih.gov For the synthesis of this compound, a key challenge would be the selective introduction of the fluoroethenyl group. This could potentially be achieved through the use of specific fluorinating reagents or catalysts that can control the stereochemistry of the double bond.

| Catalyst/Reagent | Reaction | Role in Selectivity |

| Oxidized Active Carbon (oAC) | Synthesis of polysubstituted quinolines units.it | Acts as a carbocatalyst, with acidic and quinoidic groups being crucial for the reaction. units.it |

| Iron(II) Phthalocyanine | Photo-thermo-mechanochemical synthesis of quinolines organic-chemistry.org | Catalyzes the addition and cyclization reaction. organic-chemistry.org |

| Trifluoromethanesulfonamide (TfNH₂) | Olefination of 2-methylquinolines nih.gov | Mediates the formation of the vinyl group via an aldimine intermediate. nih.gov |

| Polyphosphoric Acid | Synthesis of fluorinated quinolines nih.gov | Acts as both a solvent and an acidic catalyst. nih.gov |

Isotopic Labeling Studies for Mechanistic Insight

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. While specific isotopic labeling studies on the synthesis of this compound are not available, studies on related quinoline syntheses can illustrate the potential of this method.

In the Fischer indole (B1671886) synthesis, a related reaction for forming heterocyclic compounds, isotopic labeling studies have shown that the aryl nitrogen (N1) of the starting phenylhydrazine (B124118) is incorporated into the resulting indole. slideshare.net A similar approach could be used to confirm the origin of the nitrogen atom in the quinoline ring during its synthesis.

For the synthesis of this compound, deuterium (B1214612) labeling could be employed to probe the mechanism of the vinyl group formation. For instance, if the synthesis proceeds via the condensation of a deuterated 2-methylquinoline with a fluoro-aldehyde, the position of the deuterium atom in the final product would reveal information about the proton transfer steps in the mechanism.

Furthermore, the use of ¹³C and ¹⁵N labeled precursors in conjunction with NMR spectroscopy can provide detailed insights into bond formation and rearrangement processes. youtube.commdpi.com

| Isotope | Potential Application in Studying this compound Synthesis | Expected Outcome/Insight |

| Deuterium (²H) | Labeling the methyl group of 2-methylquinoline in a condensation reaction. | Elucidate the mechanism of deprotonation and subsequent C-C bond formation. |

| Carbon-13 (¹³C) | Labeling the carbonyl carbon of a fluoro-aldehyde reactant. | Trace the carbon backbone and confirm the connectivity in the final product. |

| Nitrogen-15 (¹⁵N) | Labeling the nitrogen atom of the aniline (B41778) precursor in a quinoline synthesis. | Confirm the incorporation of the aniline nitrogen into the quinoline ring. |

Exploration of Non Biological Applications and Material Science Relevance of 2 2 Fluoroethenyl Quinoline

Role as Synthetic Intermediates in Fine Chemical Synthesis

The inherent reactivity of the fluoroethenyl group, coupled with the quinoline (B57606) core, positions 2-(2-fluoroethenyl)quinoline as a potentially valuable synthetic intermediate. The presence of the fluorine atom and the double bond in the ethenyl substituent offers multiple avenues for further chemical transformations.

The vinyl group can participate in a variety of addition reactions, allowing for the introduction of diverse functional groups. Furthermore, the fluorine atom, known for its strong electron-withdrawing nature, can influence the reactivity of the adjacent double bond, potentially leading to regioselective and stereoselective transformations that are not readily achievable with its non-fluorinated vinylquinoline counterpart.

While specific, documented synthetic protocols originating from this compound are not widely available in public literature, its structural motifs suggest its utility in the construction of more complex molecules. The quinoline backbone itself is a privileged scaffold in medicinal chemistry and material science. Therefore, the ability to functionalize it at the 2-position with a reactive and electronically-modifying fluoroethenyl group could provide a novel entry point to a diverse library of quinoline-based compounds.

Potential in Designing Functional Materials

The electronic properties endowed by the quinoline ring system and the fluoroethenyl substituent suggest that this compound could be a promising building block for advanced functional materials.

Development of Luminescent and Photonic Materials

Quinoline derivatives are well-known for their luminescent properties, with applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.govnih.gov The photophysical characteristics of these materials are highly dependent on the nature and position of substituents on the quinoline ring. beilstein-journals.orgresearchgate.net

The introduction of a fluoroethenyl group at the 2-position could significantly modulate the electronic transitions within the molecule. The fluorine atom's high electronegativity can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), potentially leading to shifts in the absorption and emission spectra. This could allow for the fine-tuning of the emitted color, a critical aspect in the design of display technologies and specialized lighting. While detailed photophysical data for this compound is not yet available, the study of related fluorinated and vinyl-substituted quinolines provides a basis for these projections.

Table 1: Potential Photophysical Characteristics of this compound (Projected)

| Property | Projected Characteristic | Rationale |

| Absorption Maximum (λmax) | Shifted compared to 2-vinylquinoline (B1294476) | The electronic effect of the fluorine atom influencing the π-system. |

| Emission Maximum (λem) | Potentially blue-shifted or red-shifted | Dependent on the interplay between the electron-withdrawing fluorine and the conjugated system. |

| Fluorescence Quantum Yield (ΦF) | Could be enhanced or quenched | Fluorine substitution can impact non-radiative decay pathways. |

| Solvatochromism | Expected to exhibit solvent-dependent spectral shifts | The polar nature of the C-F bond can lead to differential interactions with solvents of varying polarity. |

Applications in Organic Electronics

The field of organic electronics relies on materials with tailored semiconducting properties. Quinoline-based compounds have been investigated for their electron-transporting capabilities, making them suitable for use in n-type organic field-effect transistors (OFETs) and as electron-transport layers in OLEDs.

The incorporation of a fluorine atom, a common strategy in the design of high-performance organic semiconductors, could enhance the electron-accepting nature of the quinoline core. This, in turn, may improve electron mobility and device stability. The rigid structure of the quinoline ring system combined with the potential for intermolecular interactions facilitated by the fluoroethenyl group could promote ordered packing in the solid state, a crucial factor for efficient charge transport. While no specific studies on the organic electronic applications of this compound have been reported, the foundational principles of molecular design in this field suggest its potential.

Use as Ligands in Coordination Chemistry for Catalytic Systems

Quinoline derivatives are widely employed as ligands in coordination chemistry, forming stable complexes with a variety of metal centers. mdpi.comnih.govscilit.commdpi.com These complexes have found extensive use as catalysts in a range of organic transformations. The nitrogen atom of the quinoline ring acts as a Lewis base, coordinating to the metal ion.

This compound offers a bidentate or potentially tridentate coordination mode. The quinoline nitrogen can coordinate to a metal center, and the adjacent fluoroethenyl group could also participate in binding, either through the π-system of the double bond or through the fluorine atom itself in certain cases. This chelation effect can lead to the formation of highly stable and well-defined metal complexes.

The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atom, can modulate the catalytic activity of the metal center. This can impact the efficiency, selectivity, and turnover number of catalytic processes such as hydrogenations, cross-coupling reactions, and polymerizations. While catalytic studies involving this compound as a ligand are yet to be published, the rich history of quinoline-based ligands in catalysis suggests a promising avenue for future research. mdpi.comscilit.com

Integration into Agrochemical Formulations (General Quinoline Context)

While there is no specific information on the agrochemical applications of this compound, its structural components—a quinoline core and a fluorinated substituent—are hallmarks of modern agrochemical design. The development of new fungicides and herbicides often involves the synthesis and screening of large libraries of compounds containing these key pharmacophores. Therefore, it is plausible that this compound or its derivatives could be considered as potential candidates in the discovery pipeline for new crop protection agents.

Q & A

Basic: What are the key synthetic routes for 2-(2-Fluoroethenyl)quinoline, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of this compound typically involves multi-step strategies, leveraging fluorinated precursors and transition-metal catalysis. Key methods include:

- Friedländer Synthesis : Condensation of 2-aminobenzaldehyde derivatives with fluorinated ketones under acidic conditions (e.g., p-TsOH·H₂O in ethanol at 80°C), yielding 70% product .

- Transition-Metal Catalysis : Nickel-catalyzed insertion reactions, where alkynes react with fluorinated benzothiazoles to form intermediates that eliminate sulfur to yield fluorinated quinolines .

- Modification of Chloroquinolines : Starting with 2-chloroquinoline, nucleophilic substitution with fluorinated ethynyl groups followed by reduction or stabilization steps .

Critical Parameters:

Basic: How can NMR and mass spectrometry confirm the structure and purity of this compound?

Answer:

- ¹H/¹⁹F NMR : The ethenyl proton appears as a doublet (δ 6.5–7.5 ppm, J = 15–20 Hz) due to coupling with fluorine. Fluorine shifts (δ -110 to -120 ppm in ¹⁹F NMR) confirm substituent position .

- MS (ESI-TOF) : Molecular ion peak at m/z 213.06 (C₁₁H₈FN⁺) with fragmentation patterns (e.g., loss of HF, m/z 194) .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) resolves regioisomeric byproducts, ensuring >95% purity .

Basic: What are the primary chemical reactivity patterns of this compound?

Answer:

The fluorine substituent and ethenyl group drive reactivity:

- Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs reactions to the quinoline C3/C5 positions .

- Oxidation : Ozonolysis cleaves the ethenyl group to yield 2-formylquinoline derivatives .

- Cycloaddition : The ethenyl group participates in Diels-Alder reactions with dienes to form polycyclic compounds .

Reaction Table:

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | O₃, then Zn/H₂O | 2-Formylquinoline | 65 | |

| Substitution | MeMgBr | 2-(2-Fluoroethyl)quinoline | 50 |

Basic: How should researchers handle and store this compound?

Answer:

- Storage : Under inert gas (Ar) at -20°C in amber vials to prevent photodegradation .

- Safety : Use PPE (gloves, goggles) due to acute toxicity (Category 4 for oral/dermal/inhalation) .

- Decomposition : Avoid strong acids/bases to prevent HF release .

Advanced: What computational methods predict the reactivity of this compound?

Answer:

- DFT Calculations : Model Fukui indices to identify nucleophilic/electrophilic sites. For example, the ethenyl group shows high electrophilicity (f⁻ = 0.12) .

- Molecular Docking : Predicts binding to biological targets (e.g., EZH2 in cancer) with ∆G = -8.2 kcal/mol, aligning with experimental IC₅₀ values (~1.5 µM) .

Advanced: How do structural modifications impact biological activity?

Answer:

- Fluorine Position : 2-Fluoroethenyl enhances membrane permeability (logP = 2.8) compared to non-fluorinated analogs (logP = 3.5) .

- Quinoline Core Modifications : Adding methyl groups at C8 increases antitumor activity (IC₅₀ = 0.8 µM vs. 2.1 µM in parent compound) .

SAR Table:

| Derivative | Modification | IC₅₀ (µM) | Target | Source |

|---|---|---|---|---|

| 2-Fluoroethenyl | None | 1.5 | EZH2 | |

| 8-Methyl | C8-CH₃ | 0.8 | Topoisomerase II |

Advanced: How to resolve contradictions in reported biological activities?

Answer:

Discrepancies arise from:

- Assay Variability : MTT vs. CellTiter-Glo® assays yield differing IC₅₀ values (±20%) .

- Purity : HPLC purity <90% correlates with reduced activity (e.g., 70% purity lowers IC₅₀ by 50%) .

- Structural Confusion : Regioisomers (e.g., 3- vs. 4-fluoro) are often misreported .

Advanced: How does fluorine influence coordination with transition metals?

Answer:

- Ligand Behavior : The ethenyl fluorine stabilizes metal complexes via σ-donation (e.g., Zn²⁺ complexes show λₑₓ = 420 nm) .

- Catalytic Activity : Ni complexes catalyze Suzuki couplings with TON = 1,200, outperforming non-fluorinated analogs (TON = 800) .

Advanced: What challenges exist in scaling up synthesis?

Answer:

- Heat Management : Exothermic cyclization requires controlled cooling to avoid side products (e.g., dimerization) .

- Purification : Column chromatography is inefficient; switch to recrystallization (hexane/EtOAc) for >90% recovery .

Advanced: How do crystallographic techniques elucidate solid-state structure?

Answer:

- X-Ray Diffraction : Reveals coplanarity between quinoline and fluorophenyl rings (dihedral angle = 5.2°), enhancing π-π stacking in crystals .

- Intermolecular Interactions : F···H contacts (2.9 Å) stabilize the lattice, critical for material science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.